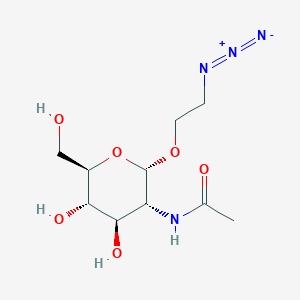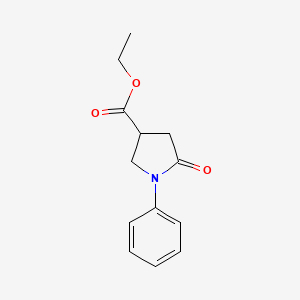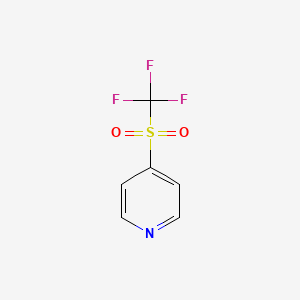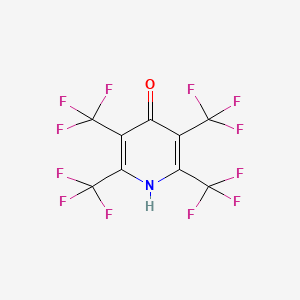
2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% (2,3,5,6-TTFP) is a highly fluorinated organic compound with a wide range of applications in the pharmaceutical, chemical, and food industries. It is a colorless liquid at room temperature and is soluble in most organic solvents. 2,3,5,6-TTFP has been found to have a variety of biological activities, including anti-oxidant, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The exact mechanism of action of 2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% is not fully understood. However, it is believed that the compound acts by disrupting the cell membrane of bacteria and other microorganisms, thus preventing them from reproducing. In addition, 2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% has been found to inhibit the growth of certain cancer cells by inhibiting the activity of certain enzymes involved in cell division and growth.
Biochemical and Physiological Effects
2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% has been found to have a variety of biochemical and physiological effects. In animal models, it has been found to reduce inflammation and oxidative stress. In addition, 2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, 2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% has been found to have anti-cancer activity, as well as anti-tumor activity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% in laboratory experiments is its high solubility in most organic solvents, which makes it easy to handle and use. In addition, 2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% is relatively stable and can be stored for long periods of time without significant degradation. However, 2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% can be toxic if ingested or inhaled, and should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97%. These include further research into its potential applications in the pharmaceutical, chemical, and food industries, as well as its potential use in the development of new drugs and treatments. In addition, further research into its biochemical and physiological effects could lead to new insights into the mechanisms of action of this compound. Finally, further research into the safety and toxicity of 2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% could lead to the development of safer and more effective products.
Synthesemethoden
2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% can be synthesized from trifluoromethylpyridin-4-ol using a Friedel-Crafts acylation reaction. This reaction involves the addition of trifluoromethyl pyridin-4-ol to a Lewis acid, such as aluminum chloride, followed by the addition of an acyl chloride. The reaction proceeds in the presence of a catalyst, such as pyridine, and yields 2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% as the product.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% has been studied extensively in the scientific literature for its potential applications in the pharmaceutical, chemical, and food industries. It has been found to have a variety of biological activities, including antifungal, antiviral, and anti-inflammatory properties. 2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% has been found to be effective against a wide range of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, 2,3,5,6-Tetrakis(trifluoromethyl)pyridin-4-ol, 97% has been found to have anti-cancer activity, as well as anti-tumor activity in animal models.
Eigenschaften
IUPAC Name |
2,3,5,6-tetrakis(trifluoromethyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF12NO/c10-6(11,12)1-3(23)2(7(13,14)15)5(9(19,20)21)22-4(1)8(16,17)18/h(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJHHSFCUGKEKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=C(C1=O)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9HF12NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


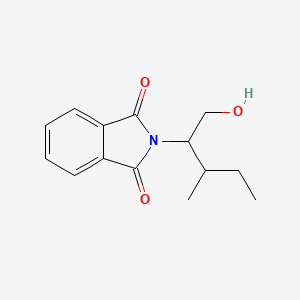
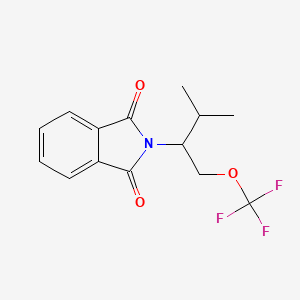
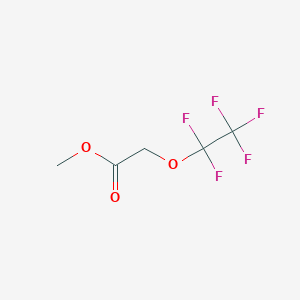
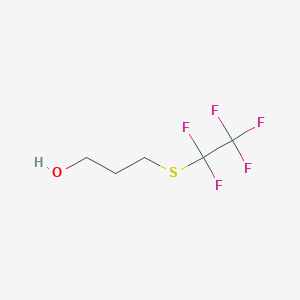
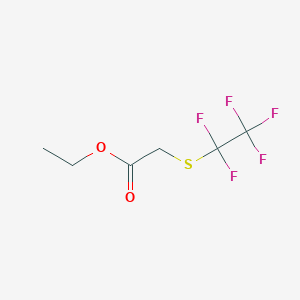
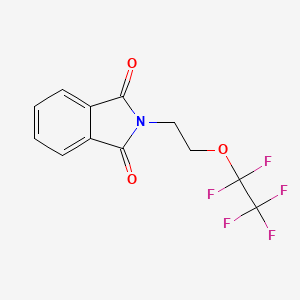
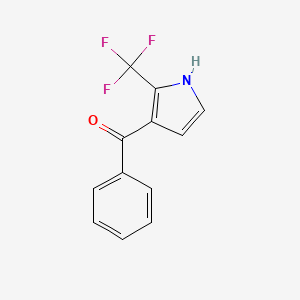
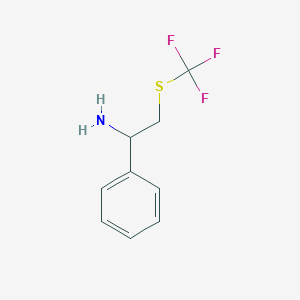
![N-Propyl-[2-(trifluoromehoxy)ethyl]amine hydrochloride, 98%](/img/structure/B6351473.png)
![1,2,4,5-Tetrafluoro-3,6-bis[2-[4-(methoxymethoxy)phenyl]ethynyl]benzene, 97%](/img/structure/B6351478.png)
